2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride
Description
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride (CAS: 1949816-37-8) is a bicyclic amino acid derivative featuring a rigid norbornane-like scaffold. Its structure comprises a seven-membered bicyclic system with a nitrogen atom at position 2 and a carboxylic acid group at position 6, stabilized as a hydrochloride salt. This compound is widely used in medicinal chemistry as a conformationally restricted building block for drug discovery, particularly in designing protease inhibitors, receptor modulators, and peptidomimetics. Key attributes include its stereochemical rigidity, solubility in polar solvents due to the hydrochloride salt, and compatibility with solid-phase synthesis .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFSWBQOZFHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O)NC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride typically involves the reaction of a bicyclic amine with a carboxylic acid derivative under acidic conditions . One common method involves the use of 2-azabicyclo[2.2.1]heptane as the starting material, which is then reacted with a suitable carboxylic acid chloride in the presence of a base to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity . The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences, physicochemical properties, and applications of 2-azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride and related compounds:
Key Comparative Insights
Bicyclic System Variations
- Scaffold Rigidity : The [2.2.1] system in the target compound provides greater rigidity compared to the [2.2.2] system (e.g., methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride), which may reduce metabolic instability but limit conformational adaptability in target binding .
Functional Group Positioning
- Carboxylic Acid Position : Moving the COOH group from position 6 to 3 (e.g., 448949-66-4) alters hydrogen-bonding interactions, impacting binding affinity in enzyme inhibitors .
- Protective Groups : Boc-protected analogs (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid) are preferred intermediates for stepwise synthesis but require deprotection for final biological activity .
Pharmacopeial Standards
- Purity and Crystallinity: The target compound meets pharmacopeial crystallinity standards (e.g., USP 〈695〉), similar to related β-lactam impurities like 6-aminopenicillanic acid (CAS: 551-16-6), ensuring batch consistency .
Market Availability and Cost
- The target compound is priced at $3525/250mg (Santa Cruz Biotechnology), significantly higher than non-HCl analogs (e.g., $280/250mg for Boc-protected derivatives), reflecting its specialized applications .
Biological Activity
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1949816-37-8) is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- IUPAC Name : 2-azabicyclo[2.2.1]heptane-6-carboxylic acid; hydrochloride
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biochemical pathways:
- Inhibition of Protein Phosphatases : Similar compounds have demonstrated the ability to inhibit protein phosphatases, which play crucial roles in cellular signaling and regulation.
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Research indicates that derivatives containing the bicyclic moiety can act as potent DPP-4 inhibitors, which are significant in the treatment of type 2 diabetes mellitus. For instance, a related compound, neogliptin, was found to have an IC50 of 16.8 ± 2.2 nM, demonstrating strong inhibitory activity against DPP-4 .
Biological Activity Overview
The compound's biological activity can be summarized as follows:
Case Studies and Research Findings
- DPP-4 Inhibitors Development : A study focused on designing and synthesizing novel DPP-4 inhibitors based on bicyclic amino acids, revealing that modifications to the bicyclic structure can enhance potency and reduce cardiotoxicity compared to existing drugs like sitagliptin and vildagliptin .
- Anticancer Properties : Research has indicated that bicyclic amino acids can suppress cell growth and induce apoptosis in cancer cells by blocking amino acid transporters, suggesting a potential therapeutic role for 2-Azabicyclo[2.2.1]heptane derivatives in oncology .
- Structure-Activity Relationship (SAR) : Molecular modeling studies have elucidated the relationship between structural modifications of bicyclic compounds and their biological activity, highlighting the importance of specific functional groups in enhancing enzyme inhibition efficacy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Main Activity | IC50 Values (nM) |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane hydrochloride | General enzyme inhibition | Not specified |
| Neogliptin | DPP-4 inhibition | 16.8 ± 2.2 |
| 3-Aminobicyclo[3.3.0]octane | Anticancer activity | Varies |
Q & A
Q. What are critical parameters for scaling up synthesis from milligram to kilogram quantities?
- Methodological Answer : Optimize exothermic reactions (e.g., cycloadditions) using flow chemistry to enhance safety and reproducibility. and emphasize sourcing high-purity starting materials (e.g., CAS 2230807-06-2) and validating purification protocols (e.g., continuous crystallization) for industrial-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
